(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the thiazolidinone core: This can be achieved through the reaction of a suitable aldehyde with a thioamide in the presence of a base.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone core with a benzaldehyde derivative under acidic or basic conditions.
Attachment of the phenoxyethoxy group: This can be done through nucleophilic substitution reactions, where a phenol derivative reacts with an ethylene oxide derivative.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thiazolidinone core, resulting in the formation of saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The thiazolidinone core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The biological activity of this compound is primarily due to its interaction with various molecular targets. The thiazolidinone core can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism of action would depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with similar benzylidene groups can have comparable biological activities.
Phenoxyethoxy derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of functional groups in (5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one gives it distinct chemical and biological properties. Its potential for diverse chemical reactions and biological activities makes it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24ClNO4S2 |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24ClNO4S2/c1-4-8-18-9-6-7-10-20(18)30-12-13-31-23-19(26)14-17(15-21(23)29-3)16-22-24(28)27(11-5-2)25(32)33-22/h4-7,9-10,14-16H,1-2,8,11-13H2,3H3/b22-16- |
InChI Key |
BZABTSZUUVGWPM-JWGURIENSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)Cl)OCCOC3=CC=CC=C3CC=C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)Cl)OCCOC3=CC=CC=C3CC=C |
Origin of Product |
United States |
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